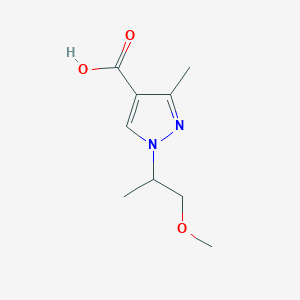
5-chloro-3-methyl-1H-pyrazol-4-amine
Overview
Description
5-Chloro-3-methyl-1H-pyrazol-4-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s an important intermediate for the synthesis of various pyrazole derivatives .
Synthesis Analysis
The synthesis of this compound involves a series of reactions to produce new pyrazole derivatives . The title compound was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis
The crystal structure of this compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis
The chemical reactivity of this compound is significant in the synthesis of different poly functional heterocyclic compounds . It’s a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .Scientific Research Applications
Synthesis of Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles : A study by Koyioni et al. (2014) investigated the reaction of 1H-pyrazol-5-amines with Appel salt, leading to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. This reaction is significant for the creation of new pyrazole-based compounds with potential applications in material science and pharmacology.
Synthesis of 6-Arylsubstituted Pyrazolo[1,5-a]Pyrimidines : In 2011, Xu Li-feng conducted research on the synthesis and characterization of new 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives, as detailed in the Journal of Liaoning University. Pyrazolo[1,5-a]pyrimidines have shown promising biological activities, making them of interest in medicinal chemistry.
Synthesis of 5-Alkyl Amino and Thioether Substituted Pyrazoles : Sakya and Rast (2003) explored nucleophilic substitution reactions to produce 5-alkyl amino and thioether pyrazoles, as published in Tetrahedron Letters. Such compounds are valuable in the development of new chemical entities with potential therapeutic applications.
Structural Tautomerism of 4-Acylpyrazolone Schiff Bases : Amarasekara et al. (2009) conducted a study on Schiff base derivatives prepared from 4-acetyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one, as reported in the Journal of Structural Chemistry. The research provides insights into the tautomeric forms of these compounds, which can have implications in pharmaceuticals and organic chemistry.
Synthesis of Novel Heterocyclic Dyes : Tao et al. (2019) synthesized and analyzed the properties of new heterocyclic dyes based on 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, as described in Dyes and Pigments. These dyes have potential applications in the textile and pigment industries.
Synthesis of Pyrazolo[3,4-d]Pyrimidines with Anti-Inflammatory Activity : A study by El-Dean et al. (2016) in the European Chemical Bulletin focused on synthesizing pyrazolo[3,4-d]pyrimidines with potential anti-inflammatory properties. This research could have significant implications for the development of new anti-inflammatory drugs.
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets due to their versatile chemical structure .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to impact a broad range of biological pathways due to their diverse biological activities .
Result of Action
It’s known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
For instance, the corrosion protection properties of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, for mild steel in hydrochloric acid were found to decrease with an increase in temperature and acid concentration but increase with an increase in the concentration of the inhibitor .
Future Directions
Pyrazole derivatives, including 5-chloro-3-methyl-1H-pyrazol-4-amine, have attracted much attention due to their wide spectrum of biological activities . They are being tested and clinically evaluated as potential new drugs . Future research may focus on exploring its potential applications in medical and pharmaceutical fields.
properties
IUPAC Name |
3-chloro-5-methyl-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-2-3(6)4(5)8-7-2/h6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBSRHSFJZNXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6,6-dimethyl-3-[(2-pyridinylcarbonyl)amino]-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B1466195.png)





![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)
![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)


![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)
![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)